(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
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Overview
Description
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its xanthine core, which is modified with a dimethoxystyryl group, a methyl group, and two propyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthine Core: The xanthine core can be synthesized through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethoxystyryl Group: The dimethoxystyryl group can be introduced via a Heck reaction, where a suitable styrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Addition of Methyl and Propyl Groups: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides with strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine: An isomer with a different configuration around the double bond.
8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the methyl group at the 7-position.
7-Methyl-1,3-dipropylxanthine: Lacks the dimethoxystyryl group.
Uniqueness
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of both the dimethoxystyryl group and the specific (Z)-configuration, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
151539-40-1 |
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Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9- |
InChI Key |
UQGGPCQNHJCOPS-LUAWRHEFSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C\C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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